S-(+)-Manidipine-d4

Beschreibung

Structure

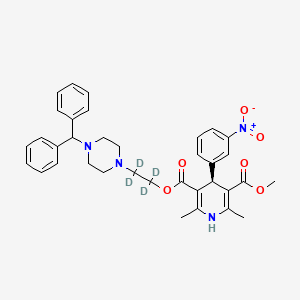

3D Structure

Eigenschaften

IUPAC Name |

5-O-[2-(4-benzhydrylpiperazin-1-yl)-1,1,2,2-tetradeuterioethyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/t32-/m0/s1/i21D2,22D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEBWFXPVPTEET-IXXXVMGUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)C1=C(NC(=C([C@@H]1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676000 |

Source

|

| Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl](~2~H_4_)ethyl methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217836-12-8 |

Source

|

| Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl](~2~H_4_)ethyl methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: S-(+)-Manidipine-d4

Advanced Stereoselective Bioanalysis & Pharmacokinetics[1][2][3]

Executive Summary

S-(+)-Manidipine-d4 is the stable isotope-labeled analog of the eutomer (pharmacologically active enantiomer) of Manidipine, a third-generation dihydropyridine (DHP) calcium channel blocker.[1][2][3] This compound serves as the definitive Internal Standard (IS) for the precise quantification of S-Manidipine in complex biological matrices (plasma, urine) using LC-MS/MS.[1][2]

Unlike racemic internal standards, S-(+)-Manidipine-d4 allows for the rigorous correction of matrix effects, extraction efficiency, and ionization suppression specifically for the active S-isomer, which exhibits 100-200 fold greater affinity for L- and T-type calcium channels than the R-enantiomer.[1][2][3]

Part 1: Chemical Identity & Stereochemical Significance[1][2][4]

1.1 Structural Definition

Manidipine is a chiral molecule due to the asymmetric carbon at position 4 of the dihydropyridine ring.[4] The "d4" designation indicates the replacement of four hydrogen atoms with deuterium (

| Feature | Specification |

| Chemical Name | 3-[2-[4-(diphenylmethyl)-1-piperazinyl]ethyl-d4] 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

| Isotopic Labeling | -d4 (Tetradeuterated) on the ethylene bridge (-O-CD |

| Stereochemistry | S-(+) Configuration at C4 (Eutomer) |

| Molecular Formula | C |

| Molecular Weight | ~614.74 g/mol (approx. +4 Da vs unlabeled) |

| Solubility | Soluble in Methanol, DMSO, Acetonitrile; Insoluble in water |

1.2 The Deuterium Advantage

The location of the deuterium atoms is critical. In S-(+)-Manidipine-d4, the label is placed on the piperazine ethyl linker rather than the DHP ring.[1][2][3]

-

Metabolic Stability: The DHP ring is subject to rapid oxidative aromatization (dehydrogenation) by CYP450 enzymes.[2][3] Labeling the ring could lead to a "Deuterium Isotope Effect" (DIE) that alters the metabolism of the IS compared to the analyte, compromising its validity.

-

Linker Stability: The ethyl linker is metabolically robust during the initial extraction and ionization phases, ensuring the IS behaves identically to the analyte.

Part 2: Synthesis & Isotopic Purity[2][10][11]

The synthesis of S-(+)-Manidipine-d4 requires a convergent approach, combining isotope incorporation with chiral resolution.[1][2][3]

2.1 Synthetic Workflow

-

Precursor Preparation: Synthesis of the deuterated side chain alcohol, 2-[4-(diphenylmethyl)piperazin-1-yl]ethanol-d4 , using ethylene glycol-d4 or a deuterated halo-ethane precursor.[1][2][3]

-

Hantzsch Dihydropyridine Synthesis: A three-component cyclocondensation:

-

Chiral Resolution: The resulting racemic Manidipine-d4 is subjected to chemical resolution (fractional crystallization) using a chiral acid (e.g., (+)-Di-p-toluoyl-D-tartaric acid ).[1][2][3] This step isolates the S-(+) enantiomer.[1][2][3][5]

2.2 Isotopic Enrichment Criteria

For use in regulated bioanalysis (GLP), the IS must meet strict purity standards:

-

Chemical Purity: >98%

-

Isotopic Enrichment: >99% deuterated species (to minimize contribution to the unlabeled analyte signal, known as the "M0" channel).

-

Chiral Purity (ee): >99% S-enantiomer to prevent interference from the R-isomer in chiral assays.[1][2][3]

Part 3: Bioanalytical Application (LC-MS/MS)

The primary application of S-(+)-Manidipine-d4 is in enantioselective pharmacokinetic (PK) studies .[1][2][3]

3.1 Why Enantioselective Analysis?

Manidipine exhibits stereoselective pharmacokinetics.[1][2][3][5] The S-isomer is metabolized differently and cleared at a different rate than the R-isomer.[1] Quantifying the racemate (total drug) obscures the true exposure-response relationship.[2]

3.2 LC-MS/MS Protocol

System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Waters Xevo).

Step-by-Step Methodology:

-

Sample Preparation (LLE):

-

Chromatographic Separation (Chiral):

-

Mass Spectrometry (MRM Mode):

3.3 Data Visualization: Bioanalytical Workflow

The following diagram illustrates the critical path for quantitation using the deuterated standard.

Caption: Workflow for the enantioselective quantification of Manidipine using S-(+)-Manidipine-d4, highlighting the co-processing steps that ensure rigorous error correction.

Part 4: Pharmacological Context & Mechanism[1][3]

Understanding the drug's mechanism reinforces the need for the S-(+) specific standard.[3]

4.1 Mechanism of Action

Manidipine blocks Voltage-Gated Calcium Channels (VGCCs).[1][2][3]

-

L-Type Channels (Cav1.2): Located on vascular smooth muscle.[1][2][3] Blockade leads to vasodilation and BP reduction.[3]

-

T-Type Channels (Cav3.x): Located in the kidney (efferent arterioles).[1][2][3] Blockade improves renal microcirculation.[1][2][3]

-

Stereoselectivity: The S-(+) enantiomer fits the DHP binding pocket on the

subunit.[3] The R-(-) enantiomer has significantly lower affinity, making it essentially an impurity in the context of efficacy.[1][3]

4.2 Metabolic Pathway Logic

The metabolic instability of DHPs necessitates careful handling.[3]

-

Oxidation: The dihydropyridine ring is oxidized to a pyridine ring (aromatization).[2][3]

-

Implication for IS: S-(+)-Manidipine-d4 must be stored at -20°C and protected from light (amber vials) to prevent photodegradation, a known issue for all DHPs.

Caption: Pharmacological pathway of S-(+)-Manidipine showing the active binding vs. metabolic inactivation.[1][2][3] The IS tracks the active drug through these pathways ex vivo.

Part 5: Handling & Stability Guidelines

To maintain the integrity of S-(+)-Manidipine-d4 as a reference standard:

-

Light Sensitivity: Dihydropyridines are extremely photosensitive.[1][2][3] All extraction steps must be performed under yellow monochromatic light or in amber glassware.[2]

-

Solvent Compatibility: Avoid protic solvents (methanol/water) for long-term stock storage; use DMSO or Acetonitrile.[1][2][3]

-

Stock Solution: Prepare primary stock (1 mg/mL) in DMSO. Store at -80°C. Working solutions (water/acetonitrile) should be prepared fresh daily.[1][2][3]

References

-

Naganuma, H., et al. (1999).[3] Stereoselective pharmacokinetics of manidipine in rats. Xenobiotica.

-

Miyamae, Y., et al. (2017).[3] Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. Biomedical Chromatography. [Link]

-

Taglialatela, M., et al. (1999).[3] Effects of Manidipine and Nitrendipine Enantiomers on the Plateau Phase of K+-induced Intracellular Ca2+ Increase. European Journal of Pharmacology. [Link]

-

PubChem. (2025).[1][2][3] Manidipine - Compound Summary. National Library of Medicine.[3] [Link][1][2]

Sources

- 1. Manidipine Dihydrochlorid | C35H39ClN4O6 | CID 9874294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Manidipine | C35H38N4O6 | CID 4008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Quantitative Determination of Lercanidipine Enantiomers in Commercial Formulations by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

S-(+)-Manidipine-d4 chemical structure and properties

Chemical Structure, Properties, and Bioanalytical Applications[1][2]

Executive Summary

S-(+)-Manidipine-d4 is the stable isotope-labeled (deuterated) analog of the pharmacologically active enantiomer of Manidipine, a third-generation dihydropyridine (DHP) calcium channel blocker.[1][2] It serves as the "gold standard" Internal Standard (IS) for the enantioselective quantification of Manidipine in biological matrices using LC-MS/MS.

This guide details the physicochemical architecture, isotopic labeling specifics, and validated bioanalytical workflows for this critical reagent, designed for researchers in DMPK (Drug Metabolism and Pharmacokinetics) and clinical pharmacology.

Chemical Identity & Stereochemical Architecture[1][2]

S-(+)-Manidipine-d4 is distinguished by two critical structural features: the (S)-configuration at the C4 position of the dihydropyridine ring and the tetradeuterated (d4) ethylene linker.[1][2]

1.1 Structural Specifications

-

Chemical Name: (4S)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-[2-[4-(diphenylmethyl)-1-piperazinyl]ethyl-1,1,2,2-d4] 5-methyl ester[1][2]

-

CAS Number: 1217836-12-8 (Specific to S-enantiomer d4); 1189656-59-4 (Generic d4)[1][2]

-

Molecular Formula:

[1][2] -

Molecular Weight: 614.74 g/mol (vs. 610.72 g/mol for unlabeled)[1][2]

-

Isotopic Purity: Typically

deuterated forms (

1.2 The Deuterium Labeling Site

The deuterium atoms are strategically placed on the ethylene bridge connecting the ester moiety to the piperazine ring. This position is metabolically stable and chemically inert under standard extraction conditions, preventing deuterium exchange (D/H scrambling).

Label Location: -O-CD

Figure 1: Structural segmentation of S-(+)-Manidipine-d4 highlighting the deuterated linker.[1][2]

Pharmacological Context: The Importance of Chirality

Manidipine is a chiral molecule administered clinically as a racemate, but its pharmacological activity is highly stereoselective.

-

S-(+) Enantiomer (Eutomer): Possesses 30–80 times higher potency for L-type calcium channel blockade compared to the R-enantiomer.[1][2] It exhibits a slower onset of action but a significantly longer duration, contributing to its favorable antihypertensive profile with reduced sympathetic activation (less ankle edema).[3]

-

R-(-) Enantiomer (Distomer): Significantly less active.[1][2][4]

Implication for Bioanalysis: Quantifying the racemate alone is insufficient for precise PK/PD correlation. Researchers must utilize chiral LC-MS/MS methods to separate the enantiomers.[1][2] S-(+)-Manidipine-d4 is the ideal internal standard because it perfectly mimics the ionization and extraction efficiency of the active eutomer while providing mass spectral differentiation.[1][2]

Bioanalytical Application: LC-MS/MS Method Development

This section outlines a validated workflow for using S-(+)-Manidipine-d4 in plasma quantification.

3.1 Mass Spectrometry Parameters (MRM)

The detection relies on Positive Electrospray Ionization (ESI+).[1][2] The dominant fragmentation pathway involves the cleavage of the benzhydryl group.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |

| S-(+)-Manidipine | 611.4 | 167.1 | 25–30 | 100 |

| S-(+)-Manidipine-d4 | 615.4 | 167.1 | 25–30 | 100 |

Note: Although both transitions produce the m/z 167 fragment (diphenylmethyl cation), the selectivity is maintained by the distinct Q1 masses (611 vs. 615). The d4 label on the ethyl linker is lost in this specific fragmentation, but the parent mass shift ensures specificity.

3.2 Sample Preparation Protocol (LLE)

Liquid-Liquid Extraction (LLE) is preferred over protein precipitation to minimize matrix effects and enhance sensitivity.[1][2]

-

Aliquoting: Transfer 200 µL of human plasma into a glass tube.

-

IS Addition: Add 20 µL of S-(+)-Manidipine-d4 working solution (e.g., 100 ng/mL in 50% MeOH). Vortex for 10 sec.

-

Basification: Add 100 µL of 0.1 M NaOH or Ammonia buffer (pH 10) to ensure the piperazine nitrogen is uncharged, improving extraction into organic solvent.

-

Extraction: Add 3 mL of extraction solvent (Diethyl ether : n-Hexane, 4:1 v/v ).

-

Agitation: Shake/Vortex for 10 min; Centrifuge at 4000 rpm for 5 min at 4°C.

-

Reconstitution: Transfer the organic supernatant to a clean tube; evaporate to dryness under

stream at 40°C. Reconstitute in 100 µL Mobile Phase.

3.3 Chiral Chromatographic Separation

To distinguish S-(+) from R-(-) Manidipine, a chiral stationary phase is required.[1][2]

-

Mobile Phase: Isocratic mixture of Ammonium Bicarbonate (10mM) : Acetonitrile (20:80 v/v).

-

Flow Rate: 0.5 mL/min.

-

Run Time: ~8–10 minutes (S-isomer typically elutes second on Cellulose tris(3,5-dichlorophenylcarbamate) phases).

Figure 2: Workflow for the enantioselective quantification of Manidipine using the d4 internal standard.

Synthesis & Stability

4.1 Synthetic Route (Conceptual)

The synthesis of S-(+)-Manidipine-d4 follows a convergent pathway similar to the parent compound but utilizes deuterated building blocks.[1][2]

-

Precursor A: 2-(4-benzhydrylpiperazin-1-yl)ethanol-d4 .

-

Precursor B: (S)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester.[1][2]

-

Obtained via optical resolution of the racemic DHP acid using a chiral base (e.g., cinchonidine).

-

-

Coupling: Esterification of Precursor B with Precursor A using DCC/DMAP yields the final S-(+)-Manidipine-d4.[1][2]

4.2 Handling & Storage[2]

-

Light Sensitivity: Like all dihydropyridines, the d4 analog is highly photosensitive . Exposure to UV/visible light causes oxidation to the pyridine analog (aromatization), which is pharmacologically inactive and has a mass of [M-2].[2]

-

Protocol: Perform all extractions under sodium vapor lamps or in amber glassware.[2]

-

-

Storage: -20°C in solid form; -80°C for stock solutions in Methanol.

-

Stability: Deuterium labels on alkyl chains are stable.[2] No D/H exchange occurs in aqueous buffers at physiological pH.[2]

References

-

Nirogi, R., et al. (2017). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay.[1][2][5] Biomedical Chromatography, 31(11).[2] [Link]

-

Mckeage, K., & Scott, L. J. (2004). Manidipine: a review of its use in the management of hypertension. Drugs, 64(17), 1923-1940.[1][2] [Link]

-

Splendid Lab. (n.d.).[1][2] S-(+)-Manidipine-d4 Structure and Details. Retrieved from [Link]

Sources

- 1. Manidipine - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. CN105924382A - S-Manidipine hydrochloride crystal form I and preparation method thereof - Google Patents [patents.google.com]

- 4. Efficacy and safety profiles of manidipine compared with amlodipine: A meta-analysis of head-to-head trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: S-(+)-Manidipine-d4 in Quantitative Bioanalysis

This guide serves as a definitive technical resource for the application of S-(+)-Manidipine-d4 (CAS 1217836-12-8) in high-precision bioanalysis. It is structured to support researchers in optimizing LC-MS/MS methodologies for pharmacokinetic (PK) and metabolic studies.

Executive Summary & Chemical Identity

S-(+)-Manidipine-d4 is the stable deuterium-labeled isotope of the pharmacologically active S-enantiomer of Manidipine, a third-generation dihydropyridine calcium channel blocker. In drug development, it functions as the "Gold Standard" Internal Standard (IS) for the quantification of Manidipine in biological matrices.

Its primary utility lies in Chiral LC-MS/MS assays , where distinguishing between the S-(+) and R-(-) enantiomers is critical due to their differing pharmacokinetic profiles and potencies. The deuterium labeling provides a mass shift (+4 Da) that allows for spectral resolution from the analyte while maintaining identical chromatographic behavior and ionization efficiency.

Chemical Profile

| Property | Specification |

| Chemical Name | S-(+)-Manidipine-d4 |

| CAS Number | 1217836-12-8 |

| Molecular Formula | C₃₅H₃₄D₄N₄O₆ |

| Molecular Weight | ~614.74 g/mol (vs. ~610.72 for unlabeled) |

| Isotopic Purity | Typically ≥ 99% deuterated forms |

| Chirality | S-(+) Enantiomer (Active form) |

| Solubility | Soluble in DMSO, Methanol, Acetonitrile |

| Stability | Highly Photosensitive (Degrades to pyridine analogs) |

Mechanistic Context: The Role of the Internal Standard

In quantitative bioanalysis, particularly with Electrospray Ionization (ESI), matrix effects (ion suppression/enhancement) can severely compromise data integrity. S-(+)-Manidipine-d4 addresses this through Stable Isotope Dilution :

-

Co-Elution: Being chemically identical (save for mass), the d4-IS co-elutes with the target analyte on the chromatographic column.

-

Matrix Normalization: Any suppression of ionization caused by phospholipids or salts at that specific retention time affects both the analyte and the d4-IS equally.

-

Ratio-Metric Quantitation: The ratio of Analyte Area to IS Area remains constant, effectively canceling out the variability in extraction recovery and ionization efficiency.

Diagram: Internal Standard Logic in LC-MS/MS

The following diagram illustrates how S-(+)-Manidipine-d4 corrects for matrix effects during the ionization process.

Caption: Workflow demonstrating how co-elution of the d4-IS corrects for ionization suppression in the ESI source.

Method Development Strategy

Mass Spectrometry (MS/MS) Conditions

Manidipine is typically analyzed in Positive ESI mode .[1] The deuterium label is located on the piperazine-ethyl side chain (specifically the ethyl linker), which influences the precursor ion mass but may or may not affect the fragment ion depending on the fragmentation pathway.

-

Analyte (Manidipine):

-

Precursor: m/z ~611.3

-

Product: m/z 167.1 (Diphenylmethyl cation - common fragment)

-

-

Internal Standard (Manidipine-d4):

-

Precursor: m/z ~615.3

-

Product: m/z 167.1 (If the label is on the ethyl chain, the diphenylmethyl fragment remains unlabeled).

-

Note: Always perform a product ion scan on the neat standard to confirm the transition. If the d4 label is on the piperazine ring, the product ion might shift to m/z 171.

-

Chromatographic Separation (Chiral vs. Achiral)

Since this is an enantiomer-specific standard (S-(+)), it is best utilized in Chiral LC methods to quantify the active S-enantiomer specifically.

-

Column: Chiralpak IC-3 or AD-RH (Amylose-based stationary phases).

-

Mobile Phase: Isocratic elution often yields better chiral resolution.

-

Example: Ammonium Bicarbonate (10mM) : Acetonitrile (15:85 v/v).

-

-

Flow Rate: 0.5 – 1.0 mL/min (Adjust for backpressure).

Experimental Protocol: Extraction & Analysis

Safety Warning: Manidipine is a potent vasodilator and is extremely light-sensitive . All steps must be performed under monochromatic (yellow) light or in amber glassware to prevent photodegradation to pyridine analogs.

Step-by-Step Workflow

A. Stock Solution Preparation

-

Weighing: Weigh ~1.0 mg of S-(+)-Manidipine-d4 into a volumetric flask.

-

Dissolution: Dissolve in Methanol or DMSO . Avoid pure water as solubility is low.

-

Storage: Store at -20°C or -80°C in amber vials. Stability is typically 1-3 months if protected from light.

B. Biological Sample Preparation (Solid Phase Extraction - SPE)

SPE is preferred over Liquid-Liquid Extraction (LLE) for cleaner extracts and higher recovery of dihydropyridines.

-

Thawing: Thaw plasma samples (200 µL) under low light.

-

IS Spiking: Add 20 µL of S-(+)-Manidipine-d4 Working Solution (e.g., 50 ng/mL) to every sample. Vortex for 30s.

-

Conditioning: Condition SPE cartridges (e.g., HLB or C18) with 1 mL Methanol followed by 1 mL Water.

-

Loading: Load the spiked plasma sample onto the cartridge.

-

Washing: Wash with 1 mL Water/Methanol (95:5 v/v) to remove salts and proteins.

-

Elution: Elute analytes with 1 mL Methanol or Acetonitrile .

-

Evaporation: Evaporate eluate to dryness under a gentle stream of Nitrogen at 40°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase. Vortex and transfer to autosampler vials.

Diagram: Sample Preparation Workflow

Caption: Optimized Solid Phase Extraction (SPE) workflow for Manidipine quantification.

Validation Criteria (FDA/EMA Guidelines)

To ensure the method is robust, the following parameters must be validated using the d4-IS.

| Parameter | Acceptance Criteria | Role of S-(+)-Manidipine-d4 |

| Selectivity | No interfering peaks at analyte/IS retention times. | Confirms d4 label is stable and does not contribute to analyte signal (cross-talk). |

| Linearity | Corrects for non-linear ionization at high concentrations. | |

| Matrix Effect | IS-normalized Matrix Factor ~ 1.0 | Critical: Demonstrates that IS compensates for ion suppression. |

| Recovery | Consistent across concentration range. | Accounts for losses during the SPE wash/elution steps. |

| Stability | < 15% deviation after freeze-thaw cycles. | Proves IS tracks analyte degradation (if any) during handling. |

References

-

Axios Research. (S)-Manidipine-d4 Product Specification and Applications. Retrieved from

-

National Center for Biotechnology Information (NCBI). Manidipine Compound Summary.[2] PubChem.[2] Retrieved from

-

Sridhar, V., et al. (2017). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. Biomedical Chromatography.[3][4] Retrieved from

-

BenchChem. Application Notes and Protocols for the Use of Manidipine-d4 in Bioequivalence Studies. Retrieved from

-

Kawabata, K., et al. (2024). Photostability evaluation of manidipine tablets and structural determination of its photoproducts.[5] Analytical Sciences.[5] Retrieved from

Sources

- 1. thaiscience.info [thaiscience.info]

- 2. mims.com [mims.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photostability evaluation of manidipine tablets and structural determination of its photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: S-(+)-Manidipine-d4

Isotopic Characterization, Chiral Resolution, and Bioanalytical Applications[1][2][3]

Executive Summary

This technical guide details the physicochemical properties and bioanalytical utility of S-(+)-Manidipine-d4 , a deuterated stable isotope of the third-generation dihydropyridine calcium channel blocker, Manidipine.[1][2][3]

Designed for researchers in pharmacokinetics (PK) and therapeutic drug monitoring (TDM), this document focuses on the specific application of S-(+)-Manidipine-d4 as an Internal Standard (IS) in LC-MS/MS workflows. It addresses the critical need for correcting matrix effects and ion suppression in the quantification of the active S-enantiomer in biological matrices.[3]

Physicochemical Profile

The accurate preparation of calibration standards requires a precise distinction between the Free Base and Salt forms.[3] While the pharmacological entity is the base, the reference material is frequently supplied as a dihydrochloride salt to ensure stability.[3]

Table 1: Molecular Specifications

| Property | S-(+)-Manidipine-d4 (Free Base) | S-(+)-Manidipine-d4 (Dihydrochloride) |

| Formula | C₃₅H₃₄D₄N₄O₆ | C₃₅H₃₄D₄N₄O₆[1][2][3][4][5][6] · 2HCl |

| Molecular Weight | 614.74 g/mol | 687.66 g/mol |

| Monoisotopic Mass | 614.30 g/mol | N/A (Salt dissociates) |

| Isotopic Purity | ≥ 99% Deuterated forms (d₁-d₄) | ≥ 99% |

| Chirality | S-(+) Enantiomer | S-(+) Enantiomer |

| Appearance | Yellow crystalline solid | Yellow crystalline powder |

| Solubility | DMSO, Methanol, Acetonitrile | Water (Low), Methanol (High) |

Critical Application Note: When preparing stock solutions, you must correct for the salt factor if using the dihydrochloride form.

Correction Factor:

Weighing 1.00 mg of the salt yields effectively 0.89 mg of the active deuterated analyte.[1][2][3]

Structural Integrity & Isotopic Labeling

The reliability of S-(+)-Manidipine-d4 as an internal standard hinges on the stability of its deuterium labels.[1][2][3]

-

Label Position: The four deuterium atoms are typically located on the ethyl linker of the piperazine side chain (3-[2-[4-(diphenylmethyl)-1-piperazinyl]ethyl-d4]).[1][2][3]

-

Significance: Placing labels on the ethyl chain rather than the exchangeable amide protons ensures that the deuterium is not lost during ionization or storage in protic solvents (methanol/water).[1][2][3]

-

Fragmentation Logic: In MS/MS (ESI+), the primary fragmentation pathway involves the cleavage of the piperazine-diphenylmethyl bond.[1][2][3]

Bioanalytical Protocol: Chiral LC-MS/MS

Manidipine is administered as a racemate, but the S-(+) and R-(-) enantiomers exhibit different pharmacokinetic profiles and calcium channel blocking potencies.[1][2][3] Quantifying them separately requires a chiral stationary phase.[3]

3.1. Sample Preparation (Liquid-Liquid Extraction)[1][2][3][6]

-

Internal Standard Spiking: Add 50 µL of S-(+)-Manidipine-d4 working solution (100 ng/mL in MeOH).

-

Extraction:

3.2. Chromatographic Conditions[3][6][7][8]

-

Column: Chiralpak IC-3 or ID-3 (Cellulose tris(3,5-dichlorophenylcarbamate)).[1][2][3]

-

Mobile Phase: Isocratic mixture of Acetonitrile : Ammonium Bicarbonate (10mM) (85:15 v/v).[1][2][3]

-

Flow Rate: 0.5 mL/min.

-

Run Time: ~6-8 minutes (Baseline separation of R and S forms).

3.3. Mass Spectrometry Parameters (ESI+)

| Parameter | Analyte (S-Manidipine) | IS (S-Manidipine-d4) |

| Precursor Ion (Q1) | 611.3 m/z | 615.3 m/z |

| Product Ion (Q3) | 167.1 m/z | 167.1 m/z |

| Dwell Time | 100 ms | 100 ms |

| Collision Energy (CE) | 35 eV | 35 eV |

| Declustering Potential | 80 V | 80 V |

Workflow Visualization

The following diagram illustrates the critical path for the stereoselective analysis of Manidipine using the d4 internal standard.

Figure 1: Stereoselective LC-MS/MS workflow utilizing S-(+)-Manidipine-d4 for precise quantification.

Troubleshooting & Scientific Validation

5.1. Cross-Signal Interference (Crosstalk)

A critical validation step is ensuring the d4 standard does not contribute signal to the analyte channel (d0).[1][2][3]

-

Test: Inject a high concentration of S-(+)-Manidipine-d4 (e.g., 500 ng/mL) and monitor the 611.3 → 167.1 transition.[1][2][3]

-

Acceptance Criteria: Interference should be < 5% of the LLOQ (Lower Limit of Quantification) of the analyte.

-

Cause of Failure: If interference is high, it indicates isotopic impurity (presence of d0, d1, d2 species in the standard).[1][2][3]

5.2. Chiral Inversion Check

While Manidipine is relatively stable, bioanalytical processing (high pH extraction) can sometimes induce racemization.[1][3]

-

Validation: Process a sample of pure S-(+)-Manidipine-d4.[1][2][3]

-

Result: The chromatogram should show a single peak.[3] The appearance of an R-enantiomer peak indicates process-induced chiral inversion, invalidating the method.[1][2][3]

References

-

Axios Research. (n.d.).[1][3] (S)-Manidipine-d4 Product Specification. Retrieved from [1][2][3]

-

Cayman Chemical. (n.d.).[1][3] Manidipine-d4 Technical Information. Retrieved from [1][2][3]

-

Sridhar, V., et al. (2012).[1][3] Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. Journal of Chromatography B. Retrieved from

-

National Center for Biotechnology Information. (2024).[1][3] PubChem Compound Summary for CID 150762, Manidipine dihydrochloride. Retrieved from [1][2][3]

-

Zhang, Y., et al. (2020).[1][3][7] Simultaneous Quantitation of Clevidipine and Its Active Metabolite... by LC-MS/MS. Frontiers in Pharmacology. (Referenced for Dihydropyridine MS/MS methodology). Retrieved from [1][2][3]

Sources

- 1. Manidipine - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Manidipine Dihydrochlorid | C35H39ClN4O6 | CID 9874294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. (R)-Manidipine-d4 | Axios Research [axios-research.com]

- 6. A chiral LC-MS/MS method for the stereospecific determination of efonidipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study [frontiersin.org]

- 8. Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physical and Chemical Properties of Deuterated Manidipine

The following technical guide details the physical and chemical properties of Deuterated Manidipine , specifically focusing on the commercially available isotopologue Manidipine-d4 (used primarily as an internal standard in bioanalysis) while also addressing the theoretical design of deuterated analogs for improved pharmacokinetic profiles (therapeutic deuteration).

Executive Summary

Manidipine is a third-generation, lipophilic dihydropyridine (DHP) calcium channel blocker (CCB) exhibiting high vasoselectivity and renal protective effects. It acts by blocking L-type and T-type voltage-gated calcium channels.[1]

Deuterated Manidipine (Manidipine-d4) serves a critical role in pharmaceutical R&D as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification. By incorporating four deuterium atoms into the piperazine ethyl linker, the molecule retains the chromatographic behavior of the parent drug while providing a distinct mass shift (+4 Da) for mass spectrometric resolution.

Strategic Insight: While Manidipine-d4 is the standard for quantification, it is not designed for metabolic stability. A therapeutic deuterated candidate (to extend half-life via the Kinetic Isotope Effect) would alternatively target the C4-methine proton or the methyl groups on the dihydropyridine ring, the primary sites of CYP3A4-mediated aromatization.

Chemical Identity & Structural Analysis[2][3]

The deuterated form discussed here is Manidipine-d4 , where the deuterium substitution occurs on the ethylene bridge connecting the piperazine ring to the ester linkage.

Nomenclature and Identification

| Property | Data |

| Chemical Name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl-1,1,2,2-d4 methyl ester |

| CAS Number | 1189656-59-4 |

| Parent Compound CAS | 120092-68-4 (Manidipine HCl) |

| Molecular Formula | C₃₅H₃₄D₄N₄O₆ |

| Molecular Weight | 614.74 g/mol (vs. 610.72 g/mol for non-deuterated) |

| Isotopic Purity | ≥99% deuterated forms (d1-d4) |

| Appearance | Pale yellow solid (Photolabile) |

Structural Comparison

-

Parent Manidipine: Contains a standard ethylene linker (-CH₂-CH₂-).

-

Manidipine-d4: The linker is fully deuterated (-CD₂-CD₂-). This position is metabolically robust, ensuring the label is not lost during early-stage metabolism, making it an ideal internal standard.

Physicochemical Properties[2][5][6][7][8][9][10]

The physical properties of Manidipine-d4 closely mirror the parent compound due to the negligible effect of deuterium on steric volume and polarity.

Solubility Profile

Manidipine is highly lipophilic. The deuterated form maintains this profile, requiring organic co-solvents for solubilization.

| Solvent | Solubility Limit | Notes |

| Water | Insoluble | Hydrophobic nature of DHP ring and benzhydryl group. |

| DMSO | ≥ 69 mg/mL | Requires gentle warming/vortexing. |

| Ethanol | ≥ 69 mg/mL | Suitable for stock solution preparation. |

| Methanol | Soluble | Preferred solvent for LC-MS stock solutions. |

| DMF | ~ 30 mg/mL | Alternative organic solvent. |

Stability & Handling

-

Photostability: Like all dihydropyridines, Manidipine-d4 is extremely light-sensitive . Exposure to UV/visible light causes rapid aromatization of the dihydropyridine ring to the inactive pyridine analogue.

-

Protocol: All handling must be performed under yellow (sodium vapor) light or in amber glassware wrapped in aluminum foil.

-

-

Thermal Stability: Stable at -20°C for ≥ 4 years as a solid. Solutions in DMSO/Methanol should be used within 24 hours or stored at -80°C.

Synthesis & Purification Workflow

The synthesis of Manidipine-d4 follows a convergent pathway, modifying the standard Hantzsch dihydropyridine synthesis by introducing the deuterium label via the piperazine linker.

Retrosynthetic Analysis

The core strategy involves the reaction of Deuterated N-(2-hydroxyethyl)piperazine with the DHP precursor.

Key Reagents:

-

Piperazine-d0 (Core structure).

-

Ethylene Oxide-d4 (Source of deuterium label).

-

Benzhydryl bromide (Hydrophobic tail).

-

Diketene & m-Nitrobenzaldehyde (DHP ring formation).

Synthesis Workflow Diagram (DOT)

Figure 1: Convergent synthesis pathway for Manidipine-d4 utilizing Ethylene Oxide-d4 to introduce the stable isotope label.

Metabolic Stability & Pharmacokinetics

Understanding the interaction of Manidipine with metabolic enzymes is crucial for both using the internal standard (Manidipine-d4) and designing potential therapeutic analogues.

Metabolic Hotspots (CYP3A4)

Manidipine is extensively metabolized by CYP3A4 in the liver and intestine (first-pass effect).

-

Aromatization (Primary): Oxidation of the 1,4-dihydropyridine ring to the pyridine form. This results in complete loss of calcium channel blocking activity.

-

Ester Hydrolysis: Cleavage of the side chain esters.

Kinetic Isotope Effect (KIE) Analysis

-

Manidipine-d4 (Current): The deuterium is located on the ethyl linker. This site is not the primary site of metabolism. Therefore, Manidipine-d4 exhibits no significant Kinetic Isotope Effect (KIE) compared to the parent. It tracks the parent drug's clearance perfectly, which is the requirement for an internal standard.

-

Therapeutic Design (Hypothetical): To create a "Deuterated Manidipine" with a longer half-life (improved PK), deuterium must be placed at the C4 position (the methine proton on the DHP ring). Breaking a C-D bond at this position is energetically more difficult than a C-H bond (primary KIE), potentially slowing down the rate-limiting aromatization step.

Metabolic Pathway Diagram

Figure 2: Primary metabolic pathways of Manidipine mediated by CYP3A4. Deuteration at the linker (Manidipine-d4) does not alter this pathway, whereas C4-deuteration would inhibit aromatization.

Experimental Protocols

Preparation of Stock Standards (Manidipine-d4)

Objective: Create a stable 1 mg/mL stock solution for LC-MS calibration.

-

Weighing: Accurately weigh 1.0 mg of Manidipine-d4 into a 1.5 mL amber glass vial.

-

Dissolution: Add 1.0 mL of HPLC-grade Methanol .

-

Agitation: Vortex for 30 seconds. If particulates remain, sonicate for 1 minute in a water bath (keep temp < 25°C).

-

Storage: Aliquot into 100 µL volumes in amber vials. Store at -80°C.

-

Validation: Verify concentration by UV absorbance at 230 nm and 350 nm against a non-deuterated Manidipine standard.

-

Bioanalytical Extraction (Plasma)

Objective: Extract Manidipine from plasma using Manidipine-d4 as the internal standard.

-

Spiking: Add 20 µL of Manidipine-d4 working solution (100 ng/mL) to 200 µL of plasma sample. Vortex.

-

Protein Precipitation: Add 600 µL of cold Acetonitrile. Vortex vigorously for 2 minutes.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Evaporation: Transfer supernatant to a clean tube and evaporate to dryness under nitrogen stream at 40°C.

-

Reconstitution: Reconstitute residue in 100 µL Mobile Phase (e.g., 60:40 Methanol:Water + 0.1% Formic Acid).

-

Analysis: Inject 10 µL into LC-MS/MS. Monitor transitions:

-

Manidipine: m/z 611.2 → 167.1

-

Manidipine-d4: m/z 615.2 → 171.1 (Shift due to d4-linker).

-

References

-

PubChem. (2024). Manidipine Hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Uno, T., et al. (2006). Effect of grapefruit juice on the disposition of manidipine enantiomers in healthy subjects. British Journal of Clinical Pharmacology. Retrieved from [Link]

-

Takeda Pharmaceutical. (2005). Manidipine (Calslot) Prescribing Information. Retrieved from [Link]

Sources

Technical Guide: S-(+)-Manidipine-d4 Mechanism of Action as Internal Standard

Executive Summary

This technical guide details the operational mechanics of S-(+)-Manidipine-d4 when employed as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. While the parent drug, Manidipine, functions pharmacologically as a calcium channel blocker, the deuterated isotopolog (d4) serves a distinct analytical mechanism. It acts as a normalizing agent in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), correcting for matrix effects, extraction variability, and ionization suppression.

This document is structured for researchers requiring a rigorous understanding of both the biological context of the analyte and the physicochemical principles governing its precise quantification.

The Analyte: S-(+)-Manidipine Pharmacology

To understand the requirements for the internal standard, one must first understand the analyte. Manidipine is a third-generation dihydropyridine (DHP) calcium channel blocker.[1][2][3]

-

Chirality: Manidipine possesses a chiral center. The S-(+) enantiomer is the eutomer (biologically active form), exhibiting significantly higher potency than the R-(-) enantiomer. Consequently, advanced pharmacokinetic (PK) studies often require chiral separation to quantify the active S-form specifically.

-

Mechanism of Action (Biological): It inhibits the transmembrane influx of calcium ions into vascular smooth muscle and cardiac cells.[4] Uniquely, Manidipine blocks both L-type (long-lasting) and T-type (transient) voltage-dependent calcium channels, leading to systemic vasodilation and renal protection.

Figure 1: Pharmacological Mechanism (L/T-Type Blockade)[3]

Caption: S-(+)-Manidipine binds to L- and T-type channels, inhibiting Ca2+ influx and inducing vasodilation.[3]

The Reagent: S-(+)-Manidipine-d4 Chemistry

The "d4" designation indicates that four hydrogen atoms (

-

Structure & Stability: The deuterium atoms are typically located on the piperazine ring or the nitrophenyl moiety—positions metabolically stable and resistant to hydrogen-deuterium exchange (HDX) in aqueous solvents.

-

Isotopic Purity: High isotopic purity (>99% D) is critical to prevent "unlabeled" contributions to the analyte signal (M+0), which would artificially inflate the measured concentration.

Analytical Mechanism of Action: Stable Isotope Dilution (SIDA)

The "mechanism of action" for S-(+)-Manidipine-d4 in an analytical context is Stable Isotope Dilution Assay (SIDA) .[5] It functions as a self-validating reference system throughout the LC-MS/MS workflow.

Principle of Co-Elution

Because deuterium has a negligible effect on lipophilicity compared to hydrogen, S-(+)-Manidipine-d4 exhibits a chromatographic retention time almost identical to the analyte.

-

Mechanism: Both compounds experience the exact same mobile phase gradient and stationary phase interactions.

-

Benefit: Any shift in retention time due to column aging or pump fluctuation affects both equally.

Compensation for Matrix Effects

In Electrospray Ionization (ESI), phospholipids and other plasma components can suppress or enhance ionization efficiency.

-

Mechanism: Since the IS and analyte co-elute, they enter the ion source simultaneously. If the matrix suppresses the analyte signal by 40%, the IS signal is also suppressed by exactly 40%.

-

Calculation: The ratio of Analyte Area / IS Area remains constant, nullifying the error.

Mass Differentiation

While chemically identical, the IS is physically distinct in the mass spectrometer.

-

Analyte (Manidipine): Precursor

-

Internal Standard (d4): Precursor

(+4 Da shift) -

Cross-Talk Prevention: The +4 Da shift is sufficient to ensure the isotopic envelope of the analyte does not overlap significantly with the IS channel.

Figure 2: Analytical Workflow & Compensation Mechanism

Caption: The SIDA workflow ensures that extraction losses and ionization suppression affect the IS and analyte identically.

Experimental Protocol: LC-MS/MS Quantification

The following protocol is designed for the enantioselective quantification of S-(+)-Manidipine in human plasma.

Reagents & Standards[5][6][7][8][9]

-

Analyte: S-(+)-Manidipine (Reference Standard).[6]

-

Internal Standard: S-(+)-Manidipine-d4 (Isotopic purity >99.5%).

-

Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation (Liquid-Liquid Extraction)[1]

-

Aliquot: Transfer 200 µL of plasma into a glass tube.

-

IS Spiking: Add 20 µL of S-(+)-Manidipine-d4 working solution (e.g., 50 ng/mL). Vortex for 30s.

-

Alkalinization: Add 100 µL of 0.1 M NaOH (Basic pH ensures the drug is uncharged and lipophilic).

-

Extraction: Add 3 mL of tert-butyl methyl ether (TBME). Shake mechanically for 10 min.

-

Separation: Centrifuge at 4000 rpm for 10 min at 4°C.

-

Concentration: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under nitrogen at 40°C.

-

Reconstitution: Reconstitute residue in 100 µL Mobile Phase.

LC-MS/MS Conditions[1][6][10][11]

| Parameter | Specification | Causality / Rationale |

| Column | Chiralpak IC-3 (150 x 4.6 mm, 3 µm) | Required to separate S-(+) from R-(-) enantiomers if racemization is suspected or for chiral PK. |

| Mobile Phase | Acetonitrile : 10mM Ammonium Bicarbonate (85:15 v/v) | High organic content aids solubility; Bicarbonate buffer stabilizes pH for ESI+. |

| Flow Rate | 0.5 mL/min | Balances run time with peak resolution. |

| Ionization | ESI Positive Mode | Dihydropyridines protonate readily ( |

| MRM (Analyte) | Transition to the dihydropyridine fragment (specific). | |

| MRM (IS) | Corresponding d4-fragment (maintains mass shift). |

Validation & Quality Assurance

To ensure the "Mechanism of Action" of the IS is functioning correctly, the following validation steps are mandatory.

Isotopic Contribution (Cross-Talk)

-

Test: Inject pure IS (S-Manidipine-d4) at the highest working concentration. Monitor the Analyte MRM channel (611.2

167.1). -

Acceptance: Signal in the analyte channel must be < 20% of the Lower Limit of Quantification (LLOQ).

-

Why: If the IS is impure (contains d0), it will cause false positives.

Matrix Effect (ME) Assessment

-

Calculation:

-

IS Normalization: Calculate the IS-normalized Matrix Factor.

-

Acceptance: The CV of the IS-normalized MF across 6 different plasma lots must be < 15%. This proves the IS is compensating for matrix suppression effectively.

References

-

MIMS. (2023). Manidipine: Mechanism of Action and Pharmacokinetics.[3][7][8] MIMS Thailand. Link

-

Rizos, C. V., & Elisaf, M. S. (2011).[8] Manidipine: A different dihydropyridine.[1][2][3][8][9] World Journal of Hypertension, 1(1), 3-6.[8] Link[8]

-

Nirogi, R., et al. (2012). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. Biomedical Chromatography.[7] Link

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

-

Phapale, P. B., et al. (2010). Development and validation of liquid chromatography tandem mass spectrometry method for the quantification of manidipine in human plasma. Thai Journal of Pharmaceutical Sciences. Link

Sources

- 1. thaiscience.info [thaiscience.info]

- 2. Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mims.com [mims.com]

- 4. What is the mechanism of Manidipine Hydrochloride? [synapse.patsnap.com]

- 5. brewingscience.de [brewingscience.de]

- 6. Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wjgnet.com [wjgnet.com]

- 9. Manidipine: a review of its use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Asymmetric Synthesis and Deuterium Labeling of S-(+)-Manidipine-d4

[1][2]

Executive Summary

S-(+)-Manidipine-d4 (CAS: 1189656-59-4 for racemate analog) is the stable isotope-labeled analog of the third-generation dihydropyridine calcium channel blocker, Manidipine.[1][2] It serves as a critical internal standard (IS) for LC-MS/MS quantitation in biological matrices.[1][2]

This synthesis pathway addresses two primary technical challenges:

-

Isotopic Stability: Incorporation of four deuterium atoms (

) at the ethyl linker position to prevent metabolic exchange and ensure mass shift retention ( -

Chiral Purity: Isolation of the eutomer, S-(+)-Manidipine , via diastereomeric salt resolution, as the S-enantiomer exhibits significantly higher affinity for L- and T-type calcium channels compared to the R-distomer.[1][2]

Retrosynthetic Analysis

The strategic disconnection of Manidipine-d4 relies on the Hantzsch Dihydropyridine Synthesis , followed by optical resolution. The molecule is disassembled into three key synthons:[3]

Diagram 1: Retrosynthetic Disconnection Strategy

Caption: Retrosynthetic breakdown showing the convergence of the Hantzsch components and the downstream chiral resolution step.

Detailed Synthesis Protocol

Phase 1: Synthesis of the Deuterated Linker (MNDP-d4-INT)

The deuterium label is introduced early using Ethylene Oxide-d4 .[1][2] This ensures the label is located on the ethyl chain linking the piperazine and the ester, a position metabolically stable against dealkylation.

Reagents:

Step-by-Step Protocol:

-

Deuterated Alkylation:

-

Benzhydryl Protection:

-

Acetoacetate Formation:

Phase 2: Hantzsch Cyclization (Core Construction)

This step constructs the 1,4-dihydropyridine (DHP) core.[1][2]

Reagents:

Protocol:

-

Combine 3-Nitrobenzaldehyde (1.0 eq), Methyl 3-aminocrotonate (1.0 eq), and the Deuterated Acetoacetate (1.0 eq) in isopropanol.

-

Reflux (80-85°C) for 16 hours protected from light (DHPs are light-sensitive).

-

Cool to room temperature. The crude racemic Manidipine-d4 base often precipitates or separates as an oil.[1][2]

Phase 3: Chiral Resolution (Isolation of S-(+)-Isomer)

The racemic mixture is resolved using a chiral acid to form diastereomeric salts.[1][2] The S-(+) enantiomer is the pharmacological eutomer.[1][2]

Resolving Agent: (+)-Di-p-toluoyl-D-tartaric acid (DTTA).[1][2]

Protocol:

-

Salt Formation: Dissolve Racemic Manidipine-d4 free base (10 g) in Ethanol/Water (9:1 v/v). Add (+)-DTTA (0.5 eq) dissolved in the same solvent.[1][2]

-

Crystallization: Heat to clear solution, then cool slowly to 4°C over 12 hours. The S-(+)-Manidipine-d4-(+)-DTTA salt is less soluble and crystallizes out.[2]

-

Filtration: Filter the precipitate.[8] The filtrate contains the R-isomer enriched fraction.[1]

-

Recrystallization: Recrystallize the solid from Ethanol to upgrade chiral purity to

ee. -

Free Basing: Suspend the salt in water/DCM and treat with 1N NaOH. Separate the organic layer, dry, and evaporate to yield S-(+)-Manidipine-d4 Free Base .[1][2]

-

Salt Conversion (Optional): Treat with HCl in ethanol to generate the Dihydrochloride salt (standard commercial form).

Analytical Validation & QC

Data Summary Table

| Parameter | Specification | Method of Verification |

| Chemical Purity | HPLC-UV (254 nm) | |

| Isotopic Enrichment | High-Resolution MS (HRMS) | |

| Chiral Purity | Chiral HPLC (Chiralcel OJ-H) | |

| Mass Shift | M+4 relative to unlabeled | LC-MS/MS (MRM Mode) |

| Appearance | Yellow crystalline powder | Visual Inspection |

Diagram 2: Integrated Synthesis & Resolution Workflow

Caption: Step-by-step workflow from deuterated starting materials to the final resolved salt.

References

-

Google Patents. "CN104292150A - Synthetic process of manidipine hydrochloride."[1][2] Google Patents.

-

MagTech Journal. "Chiral Separation of Manidipine Enantiomers and the Pharmacodynamics of the Hydrochlorides." Chinese Journal of New Drugs. [Link][1][2]

-

PubMed. "Determination of manidipine enantiomers in human serum using chiral chromatography."[2][9] Journal of Chromatography B, 1999. [Link]

-

MDPI. "Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues." Molecules, 2012. [Link]

Sources

- 1. Manidipine Dihydrochlorid | C35H39ClN4O6 | CID 9874294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. CN104292150A - Synthetic process of manidipine hydrochloride - Google Patents [patents.google.com]

- 4. Manidipine - Wikipedia [en.wikipedia.org]

- 5. Preparation method of manidipine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Manidipine | C35H38N4O6 | CID 4008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN105924382A - S-Manidipine hydrochloride crystal form I and preparation method thereof - Google Patents [patents.google.com]

- 9. Determination of manidipine enantiomers in human serum using chiral chromatography and column-switching liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Enantioselective Quantification of S-(+)-Manidipine in Human Plasma via LC-MS/MS

Abstract & Scope

This application note details the development and validation of a high-sensitivity LC-MS/MS method for the specific quantification of S-(+)-Manidipine in human plasma, utilizing S-(+)-Manidipine-d4 as the stable isotope-labeled internal standard (SIL-IS).

Manidipine is a third-generation dihydropyridine calcium channel blocker exhibiting chirality. The S-(+) enantiomer is pharmacologically distinct, necessitating enantioselective bioanalysis. This protocol addresses critical challenges including photochemical instability , chiral separation , and matrix interference , providing a robust workflow compliant with FDA and EMA bioanalytical guidelines.

Introduction & Scientific Context

The Chirality Challenge

Manidipine is administered as a racemate, but its enantiomers exhibit different pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Standard reverse-phase (C18) chromatography cannot separate these enantiomers. To accurately assess the PK of the active S-(+) form, a chiral stationary phase is required.

The Role of S-(+)-Manidipine-d4

Using a deuterated internal standard (d4) that matches the specific chirality of the analyte is the "Gold Standard" in bioanalysis.

-

Co-elution: The S-(+)-d4 IS co-elutes perfectly with the S-(+) analyte on a chiral column, ensuring it experiences the exact same matrix suppression/enhancement at the electrospray source.

-

Compensation: It corrects for variability in extraction recovery and ionization efficiency more effectively than a generic achiral IS or an analog IS (e.g., Felodipine).

Photostability Warning

CRITICAL: Dihydropyridines are extremely sensitive to UV-VIS light (oxidation to the pyridine form). All sample preparation must be conducted under monochromatic sodium light (yellow light) or in amber glassware wrapped in foil.

Materials & Instrumentation

Chemicals[1][2]

-

Analyte: S-(+)-Manidipine (Purity > 99%)

-

Internal Standard: S-(+)-Manidipine-d4 (Isotopic Purity > 99%)

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Formate, Formic Acid.

-

Matrix: K2EDTA Human Plasma (drug-free).

Instrumentation

-

LC System: UHPLC System (e.g., Shimadzu Nexera X2 or Agilent 1290 Infinity II) capable of handling backpressures up to 600 bar.

-

Detector: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

-

Column: Chiralpak IC-3 (Daicel), 3 µm, 100 x 4.6 mm (Immobilized polysaccharide phase).

Method Development Logic

The following diagram illustrates the logical flow of the method development process, highlighting the critical decision points.

Figure 1: Strategic workflow for developing the chiral LC-MS/MS method.

LC-MS/MS Conditions

Mass Spectrometry Parameters

Operate in Positive Electrospray Ionization (ESI+) mode. The dihydropyridine ring protonates readily.

Table 1: Optimized MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | CE (V) | Role |

| S-(+)-Manidipine | 611.3 | 167.1 | 100 | 35 | Quantifier |

| S-(+)-Manidipine | 611.3 | 129.1 | 100 | 45 | Qualifier |

| S-(+)-Manidipine-d4 | 615.3 | 171.1* | 100 | 35 | Internal Standard |

*Note: The m/z 171.1 product ion assumes the d4 label is located on the diphenylmethyl moiety, which is the standard labeling position for stability. Verify your specific CoA.

Chromatographic Conditions

Separating enantiomers requires an isocratic hold or a very shallow gradient on polysaccharide columns.

-

Column: Chiralpak IC-3 (100 x 4.6 mm, 3 µm)

-

Mobile Phase: 2 mM Ammonium Bicarbonate in Water (A) / Acetonitrile (B).[1]

-

Note: Basic pH buffers (Bicarbonate) often improve peak shape for basic drugs like Manidipine on chiral columns.

-

-

Flow Rate: 0.8 mL/min

-

Column Temp: 30°C

-

Isocratic Program: 85% B (Acetonitrile) / 15% A (Buffer) constant for 8 minutes.

Detailed Sample Preparation Protocol

Liquid-Liquid Extraction (LLE) is chosen over Protein Precipitation (PPT) to minimize matrix effects and maximize column life, which is critical for expensive chiral columns.

Figure 2: Liquid-Liquid Extraction (LLE) workflow designed to isolate Manidipine from plasma matrix.[2][1][3][4][5][6][7]

Protocol Steps:

-

Thaw plasma samples in a water bath at room temperature under yellow light .

-

Transfer 200 µL of plasma into 2.0 mL amber polypropylene tubes.

-

Spike 20 µL of Internal Standard working solution (50 ng/mL S-(+)-Manidipine-d4).

-

Alkalinize by adding 50 µL of 0.1 M NaOH. Rationale: Manidipine is a base; high pH suppresses ionization in solution, driving the drug into the organic phase.

-

Extract by adding 1.5 mL of n-Hexane/Diethyl Ether (50:50 v/v).

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 4,000 g for 10 minutes at 4°C.

-

Transfer the supernatant (organic layer) to a fresh tube.

-

Evaporate under a gentle stream of Nitrogen at 40°C.

-

Reconstitute in 100 µL of Mobile Phase (85% ACN / 15% Ammonium Bicarbonate).

-

Inject 5-10 µL into the LC-MS/MS.

Validation Summary & Performance

The method should be validated according to FDA Bioanalytical Method Validation Guidance (2018) .

Table 2: Typical Method Performance Metrics

| Parameter | Acceptance Criteria | Typical Result |

| Linearity Range | r² > 0.99 | 0.05 – 20.0 ng/mL |

| LLOQ | S/N > 10, CV < 20% | 0.05 ng/mL |

| Accuracy (Inter-day) | 85-115% | 92.4 - 104.1% |

| Precision (CV%) | < 15% | 3.5 - 8.2% |

| Recovery | Consistent | ~85% for both Analyte & IS |

| Matrix Effect | IS Normalized factor ~ 1.0 | 0.98 - 1.02 |

Troubleshooting & Expert Tips

-

Peak Broadening: If the S-(+) peak broadens, check the pH of the mobile phase. Chiralpak IC columns are robust, but pH consistency is vital for reproducible resolution. Ensure the ammonium bicarbonate is freshly prepared.

-

Racemization: Manidipine is relatively stable against racemization in plasma, but avoid high temperatures (>50°C) during evaporation.

-

Carryover: Dihydropyridines are "sticky." Use a needle wash solution containing 50% Methanol / 25% Acetonitrile / 25% Isopropanol with 0.1% Formic Acid to clean the injector needle effectively.

-

Interference: If an interfering peak appears near the retention time, verify it is not the R-(-) enantiomer. Inject a racemic standard to confirm the separation window.

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

-

Srinivasu, M. K., et al. (2017). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. Biomedical Chromatography. Link

-

Mckeage, K., & Scott, L. J. (2004). Manidipine: a review of its use in the management of hypertension. Drugs. Link

-

Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IC-3. Daicel Corporation. Link

Sources

- 1. Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Manidipine | C35H38N4O6 | CID 4008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Manidipine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. manidipine [drugcentral.org]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Determination of manidipine enantiomers in human serum using chiral chromatography and column-switching liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Enantioselective Quantitation of Manidipine in Human Plasma using S-(+)-Manidipine-d4

Abstract

The pharmacological potency of manidipine, a third-generation dihydropyridine calcium channel blocker, is highly stereoselective, with the

Introduction & Scientific Rationale

The Chirality of Manidipine

Manidipine possesses a chiral center at the C4 position of the dihydropyridine ring.[1] While administered as a racemate, the

The Role of S-(+)-Manidipine-d4

In LC-MS/MS, a stable isotope-labeled (SIL) internal standard is the gold standard for correcting ionization suppression and extraction variability.

-

For S-(+)-Manidipine: The S-(+)-d4 IS is an ideal standard. It co-elutes perfectly with the analyte on a chiral column, experiencing identical matrix effects and ionization conditions.

-

For R-(-)-Manidipine: The S-(+)-d4 IS acts as a surrogate standard. Due to chiral resolution, it elutes at a different retention time than the R-isomer. This protocol includes specific validation steps to ensure the IS accurately tracks the R-isomer despite the retention time shift.

Chemical & Physical Properties

| Compound | Structure / Description | Molecular Weight | Transition (m/z) |

| Manidipine | Dihydropyridine derivative.[1][2][3][4][5][6] Light sensitive. | 610.7 g/mol | 611.2 |

| S-(+)-Manidipine-d4 | Deuterated analog ( | ~614.7 g/mol | 615.2 |

Caution: Dihydropyridines are extremely photolabile . All sample preparation must occur under yellow monochromatic light or in amber glassware to prevent aromatization to the pyridine analog.

Experimental Protocols

Instrumentation & Chromatographic Conditions

The separation utilizes an immobilized polysaccharide chiral stationary phase (Chiralpak IC-3), known for its robustness with reverse-phase solvents.

-

LC System: UHPLC System (e.g., Agilent 1290 / Shimadzu Nexera)

-

MS System: Triple Quadrupole MS (e.g., SCIEX 6500+ / Thermo Altis)

-

Column: Chiralpak IC-3 (

mm, 3 -

Column Temp: 35°C

-

Flow Rate: 0.8 mL/min

Mobile Phase Strategy: A high-organic isocratic method is chosen to maximize ionization efficiency while maintaining chiral recognition.

-

Mobile Phase A: 2 mM Ammonium Bicarbonate in Water (pH ~7.8)

-

Mobile Phase B: Acetonitrile (100%)

Mass Spectrometry Parameters (ESI+)[4]

-

Ionization: Electrospray Positive (ESI+)

-

Spray Voltage: 4500 V

-

Source Temp: 500°C

-

Curtain Gas: 30 psi

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (V) |

| Manidipine | 611.2 | 167.1 | 100 | 25 |

| S-(+)-Manidipine-d4 | 615.2 | 167.1 | 100 | 25 |

Note: The product ion m/z 167.1 corresponds to the characteristic dihydropyridine ring fragment.

Sample Preparation Protocol (Solid Phase Extraction)

Solid Phase Extraction (SPE) is superior to protein precipitation for removing phospholipids that cause matrix effects, critical when the IS does not co-elute with the R-enantiomer.

Materials:

-

HLB SPE Cartridges (30 mg/1 cc)

-

Amber microcentrifuge tubes

Step-by-Step Workflow:

-

Thawing: Thaw plasma samples in a water bath at room temperature (protected from light).

-

IS Addition: Aliquot 200

L of plasma into an amber tube. Add 20 -

Dilution: Add 200

L of 2% Formic Acid (aq) to disrupt protein binding. Vortex. -

Conditioning:

-

Loading: Load the pre-treated plasma sample onto the SPE cartridge. Apply low vacuum.

-

Washing:

-

Wash 1: 1 mL Water[7]

-

Wash 2: 1 mL 5% Methanol in Water

-

-

Elution: Elute with 1 mL Methanol.

-

Evaporation: Evaporate to dryness under Nitrogen stream at 40°C.

-

Reconstitution: Reconstitute in 100

L of Mobile Phase. Vortex and transfer to amber autosampler vials.

Visualizing the Workflow

Diagram 1: Analytical Workflow & Logic

This diagram illustrates the flow from sample extraction to data processing, highlighting the split logic for the two enantiomers based on the single-enantiomer IS.

Caption: Workflow demonstrating the co-elution of the S-enantiomer with the IS, while the R-enantiomer is chromatographically resolved.

Validation & Troubleshooting Guide

Handling the "Distal" Internal Standard

Because S-(+)-Manidipine-d4 elutes at the same time as S-(+)-Manidipine but away from R-(-)-Manidipine, you must validate that matrix effects are consistent across the run time.

Validation Test: Post-Column Infusion.

-

Infuse neat Manidipine solution continuously into the MS source.

-

Inject a blank extracted plasma sample via the LC column.

-

Requirement: Monitor the baseline. If a suppression zone (dip) occurs at the R-enantiomer retention time but not the S-enantiomer time, the IS will under-correct the R-isomer.

-

Solution: Improve the SPE wash step (e.g., increase wash organic strength to 10% MeOH) to remove the interfering matrix component.

Chiral Inversion Check

While Manidipine is chemically stable against racemization in vitro, biological inversion is possible.

-

Protocol: Spike plasma with pure R-(-)-Manidipine and process.

-

Acceptance: < 1% signal observed at the S-(+) retention time.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Peak Broadening | Sample solvent mismatch. | Ensure reconstitution solvent matches mobile phase (High % ACN). |

| Low Recovery | Photodegradation. | Verify amber glassware usage. Check lab lighting. |

| RT Shift | pH fluctuation in Mobile Phase A. | Prepare Ammonium Bicarbonate fresh daily; pH is volatile. |

| Backpressure High | Salt precipitation. | Ensure Mobile Phase A/B mixing is done after filtration or use a pre-mixed line if stable. |

References

-

Srinivasu, M. K., et al. (2017). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay.[2] Biomedical Chromatography.

-

BenchChem. (2025).[7][8][9] Application Notes and Protocols for the Use of Manidipine-d4 in Bioequivalence Studies. BenchChem Technical Guides.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3936, Manidipine. PubChem.

-

MIMS. (2025). Manidipine: Pharmacokinetics and Dosage. MIMS Thailand.

-

MDPI. (2014). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Molecules.

Sources

- 1. Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues [mdpi.com]

- 2. Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mims.com [mims.com]

- 4. researchgate.net [researchgate.net]

- 5. Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - Drugs in Context [drugsincontext.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

Application Note: High-Sensitivity Chiral Quantification of S-(+)-Manidipine in Human Plasma via LC-MS/MS

Executive Summary

This application note details a robust, validated protocol for the enantioselective quantification of S-(+)-Manidipine in human plasma using S-(+)-Manidipine-d4 as the internal standard (IS). While Manidipine is often administered as a racemate, the S-(+) enantiomer exhibits distinct calcium channel blocking potency and pharmacokinetic properties. This method utilizes Solid Phase Extraction (SPE) coupled with Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to achieve a Lower Limit of Quantification (LLOQ) of 0.05 ng/mL .

Key Advantages:

-

Enantiomeric Specificity: Resolves S-(+) from R-(-) forms, crucial for accurate PK/PD modeling.

-

Isotopic Precision: Uses the deuterated enantiomer (S-(+)-Manidipine-d4) to perfectly compensate for matrix effects and ionization suppression specific to the active isomer.

-

High Throughput: 96-well SPE format suitable for clinical trial batch analysis.[1][2]

Introduction & Scientific Rationale

Manidipine is a lipophilic dihydropyridine (DHP) calcium antagonist. Like many DHPs, it undergoes extensive first-pass metabolism and exhibits high protein binding (>95%). The primary bioanalytical challenges are:

-

Photolability: DHPs rapidly oxidize to their pyridine analogs under UV/VIS light.

-

Chirality: The enantiomers may undergo stereoselective metabolism.

-

Sensitivity: Therapeutic plasma concentrations are in the low ng/mL to pg/mL range.

Why S-(+)-Manidipine-d4? Using a racemic internal standard in a chiral assay can lead to "peak hopping" or imperfect integration if the resolution is slightly compromised. Using the specific S-(+)-Manidipine-d4 isotopolog ensures that the IS co-elutes exactly with the analyte of interest (S-Manidipine) but is mass-resolved, providing the highest tier of analytical confidence (Tier 1 Bioanalysis).

Pre-Analytical Considerations (Critical)

Strict Light Protection Protocol:

-

Amber Glassware: All stock solutions and samples must be handled in amber glass.

-

Yellow Light: Laboratory illumination must be filtered (sodium vapor or yellow UV-blocking sleeves) during extraction.

-

Temperature: Plasma samples should be thawed in an ice bath, not at room temperature, to minimize enzymatic degradation.

Materials & Instrumentation

Reagents[3]

-

Analyte: S-(+)-Manidipine Hydrochloride (>99% purity).

-

Internal Standard: S-(+)-Manidipine-d4 (Isotopic purity >99%).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Bicarbonate.

-

Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).

Instrumentation

-

LC System: UHPLC System (e.g., Agilent 1290 Infinity II or Shimadzu Nexera).

-

Detector: Triple Quadrupole MS (e.g., SCIEX QTRAP 6500+ or Thermo Altis).

-

Column: Chiralpak IC-3 (150 mm x 4.6 mm, 3 µm) or equivalent polysaccharide-based chiral selector.

-

SPE Plate: Waters Oasis HLB 96-well plate (30 mg) or Phenomenex Strata-X.

LC-MS/MS Conditions

Mass Spectrometry Parameters

Operate in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

| Parameter | Setting |

| Ion Source | ESI Positive |

| Spray Voltage | 5000 V |

| Source Temp | 500°C |

| Curtain Gas | 35 psi |

| Collision Gas | Medium |

MRM Transitions: Note: Transitions should be optimized based on the specific labeling position of the d4 standard.

| Analyte | Precursor (m/z) | Product (m/z) | Dwell Time (ms) | CE (eV) |

| S-(+)-Manidipine | 611.2 | 167.1 | 100 | 35 |

| S-(+)-Manidipine-d4 | 615.2 | 167.1 | 100 | 35 |

Chromatographic Conditions

To ensure separation of the S-(+) and R-(-) enantiomers (if racemate is present) and matrix interferences.

| Parameter | Condition |

| Column | Chiralpak IC-3 (150 x 4.6 mm, 3µm) |

| Mobile Phase | 15:85 (v/v) [2mM Ammonium Bicarbonate] : [Acetonitrile] |

| Flow Rate | 0.8 mL/min (Isocratic) |

| Run Time | 8.0 minutes |

| Column Temp | 30°C |

| Injection Vol | 5 - 10 µL |

Experimental Protocol

Stock Solution Preparation

-

Stock A (Analyte): Dissolve S-(+)-Manidipine in MeOH to 1 mg/mL. Store at -20°C in amber glass.

-

Stock B (IS): Dissolve S-(+)-Manidipine-d4 in MeOH to 1 mg/mL.

-

Working IS Solution: Dilute Stock B with 50% ACN to reach 50 ng/mL .

Sample Preparation (Solid Phase Extraction)

This workflow utilizes a 96-well SPE plate for high throughput and cleanliness.[1][2][3]

Figure 1: Optimized Solid Phase Extraction (SPE) workflow for Manidipine isolation from plasma.

Detailed Steps:

-

Aliquot: Transfer 200 µL of human plasma into a 96-well deep-well plate.

-

Spike IS: Add 20 µL of Working IS Solution (S-(+)-Manidipine-d4). Vortex gently.

-

Pre-treat: Add 200 µL of 2% Formic Acid in water to disrupt protein binding. Vortex.

-

Conditioning: Condition Oasis HLB plate with 1 mL MeOH followed by 1 mL Water.

-

Load: Apply pre-treated samples to the cartridge. Apply low vacuum (approx. 5 inHg).

-

Wash: Wash with 1 mL of 5% Methanol in water. Dry under high vacuum for 2 minutes to remove residual water.

-

Elute: Elute with 1 mL of 100% Acetonitrile.

-

Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C (Yellow light environment!).

-

Reconstitute: Reconstitute residue in 150 µL of mobile phase. Vortex for 1 min and centrifuge at 4000 rpm for 5 min.

Method Validation Parameters

This protocol is designed to meet FDA/EMA Bioanalytical Method Validation guidelines.

Linearity & Sensitivity

-

Calibration Range: 0.05 ng/mL to 10.0 ng/mL.

-

Weighting: 1/x² linear regression.

-

Acceptance: r² > 0.99.

Accuracy & Precision

| QC Level | Concentration (ng/mL) | Intra-Day CV (%) | Accuracy (%) |

| LLOQ | 0.05 | < 15.0 | 85-115 |

| LQC | 0.15 | < 10.0 | 90-110 |

| MQC | 4.00 | < 8.0 | 90-110 |

| HQC | 8.00 | < 5.0 | 90-110 |

Stability Assessment (Crucial)

-

Bench-top: Stable for 4 hours in ice bath (Yellow light). Unstable in ambient light.

-

Freeze-Thaw: Stable for 3 cycles at -80°C.

-

Processed Sample: Stable for 24 hours in autosampler at 4°C (Amber vials).

Troubleshooting & Expert Tips

-

Peak Tailing: Dihydropyridines are basic. If peak tailing occurs on the chiral column, increase the Ammonium Bicarbonate concentration slightly (up to 5mM) or ensure the pH is basic (pH 8.0-8.5) to keep the amine uncharged for better interaction with the chiral selector.

-

Low Recovery: If SPE recovery is <70%, ensure the "Dry" step after the Wash is sufficient. Residual water prevents the organic elution solvent from effectively interacting with the hydrophobic sorbent.

-

IS Interference: If signal is seen in the blank at the IS channel, check for "crosstalk" from the analyte (M+4 isotope contribution). Ensure the chromatographic resolution is maintained and the concentration of IS is not excessive.

References

-

Nirogi, R., et al. (2012). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. Journal of Chromatography B. Link

-

Mao, B., et al. (2011). Determination of Manidipine in Human Plasma by UPLC–MS/MS and its Application to a Bioequivalence Study. Current Pharmaceutical Analysis. Link

-